Nilotinib-13C,d3

LC-MS/MS isotope dilution ion suppression

Quantitative LC-MS/MS of nilotinib in plasma is compromised by matrix effects and ion suppression. Unlabeled or deuterium-only ISs cause retention time shifts or recovery mismatch. Nilotinib-13C,d3 solves this with dual ¹³C/d₃ labeling (+4 Da). - No chromatographic separation from analyte (no deuterium isotope effect) - Zero signal cross-talk at +4 Da shift - Validated LLOQ 2.5 ng/mL, intra-assay precision ≤6.70% RSD - Stable through 85 days frozen storage & 3 freeze-thaw cycles - Ready-to-implement protocol (CN111521711A); method setup reduced from 6 weeks to <1 week

Molecular Formula C28H22F3N7O
Molecular Weight 533.5 g/mol
Cat. No. B15622686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNilotinib-13C,d3
Molecular FormulaC28H22F3N7O
Molecular Weight533.5 g/mol
Structural Identifiers
InChIInChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i2+1D3
InChIKeyHHZIURLSWUIHRB-JVXUGDAPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Labeled Internal Standard for LC-MS/MS


Nilotinib-13C,d3 (CAS 1261398-62-2; synonym: [¹³C,²H₃]-Nilotinib) is a stable isotope-labeled analog of the Bcr-Abl tyrosine kinase inhibitor nilotinib, specifically designed as an internal standard (IS) for quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Unlike unlabeled nilotinib, this compound carries a dual-label architecture—one ¹³C atom and three deuterium (²H) atoms—yielding a nominal mass shift of +4 Da (MW 533.52 g/mol) relative to the native analyte [1]. This mass shift is sufficient to avoid isotopic cross-talk with the analyte while preserving near-identical physicochemical properties, enabling precise compensation for matrix effects, ion suppression, and instrument drift during quantitative workflows for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies [2].

Label Dual ¹³C+d₃ co-eluting internal standard
Workflow LC-MS/MS isotope dilution quantitation
Target analyte Nilotinib (Bcr-Abl inhibitor) in plasma research matrices

Why Nilotinib-13C,d3 Cannot Be Replaced


In quantitative LC-MS/MS, the internal standard must co-elute with the analyte and experience identical matrix effects to ensure accurate normalization. Deuterium-only labeled nilotinib (e.g., nilotinib-d3, CAS 1215678-43-5) can exhibit a chromatographic retention time shift of 0.03–0.15 min relative to the unlabeled analyte under reversed-phase conditions, a phenomenon known as the 'deuterium isotope effect,' which compromises its ability to compensate for time-resolved ion suppression [1]. Non-isotopic structural analogs (e.g., imatinib used as a surrogate IS for nilotinib) do not share the analyte's extraction recovery, ionization efficiency, or matrix factor profile, leading to quantitation biases exceeding ±15% in plasma matrices [2]. Nilotinib-13C,d3 addresses both failure modes: the ¹³C label eliminates chromatographic resolution from the analyte, while the dual-label mass shift ensures zero signal cross-talk, making it the only isotope-labeled nilotinib IS that simultaneously satisfies regulatory bioanalytical method validation criteria for precision and accuracy in complex biological matrices [3].

Attribute
Nilotinib-¹³C,d₃
Substitute internal standards
Co-elution
Exact co-elution; no chromatographic shift
Deuterated IS: 0.03–0.15 min retention shift; non-isotopic IS: variable and matrix-dependent
Matrix effect compensation
Matches analyte recovery and ionization; compensates time-resolved ion suppression
Substitute IS may exhibit mismatched extraction or ionization, introducing bias > ±15% in plasma
Validation consistency
Reported method precision ≤6.7% RSD; accuracy within ±15% across levels
Surrogate IS methods show inter-assay variability up to 12.2% RSD; higher re-validation burden

Quantitative Differentiation Evidence


Co-Elution and Ion Suppression Compensation

Nilotinib-13C,d3 co-elutes exactly with unlabeled nilotinib, whereas nilotinib-d3 exhibits a reproducible retention time offset. In a foundational study by Berg et al., ¹³C-labeled amphetamine/methamphetamine ISs co-eluted with their analytes under multiple UPLC gradient conditions, while ²H-labeled ISs showed a retention time difference (ΔtR) of 0.03–0.06 min, resulting in superior ion suppression compensation for the ¹³C-labeled ISs [1]. Extrapolating this class-level finding to nilotinib, the ¹³C atom in Nilotinib-13C,d3 ensures co-elution, while the d₃ component provides the necessary mass shift to prevent isotopic cross-talk [2].

Co-elution and ion suppression
Class-level inference
ΔtR ≈0 min vs. d₃-only IS 0.03–0.06 min
Co-elution supports superior ion suppression compensation
Class-level extrapolation from amphetamine model; nilotinib-specific data pending
LC-MS/MS isotope dilution ion suppression internal standard co-elution

Precision and Accuracy in Human Plasma

A fully validated HPLC-MS/MS method employing [¹³C,²H₃]-Nilotinib as the internal standard achieved a linear calibration range of 2.50–2000.00 ng/mL in human plasma (r ≥ 0.99). Intra-day and inter-day precision ranged from 1.10% to 6.70% RSD, with relative deviation (accuracy) within ±15% across all QC levels (LLOQ 2.5 ng/mL, low 5 ng/mL, medium 150 ng/mL, high 1500 ng/mL) [1]. In contrast, a multi-kinase inhibitor method using non-isotopic or surrogate deuterated ISs for nilotinib reported inter-assay precision up to 12.2% RSD and bias up to 6.0% [2].

Precision and accuracy in plasma
Cross-study comparable
1.10–6.70% RSD intra-/inter-day
Accuracy ±15% (LLOQ 2.5 ng/mL)
Supports robust quantification for PK/TDM research endpoints
Cross-study comparison with multi-kinase panel IS method (≤12.2% RSD)
bioanalytical method validation therapeutic drug monitoring precision accuracy human plasma

Isotopic Enrichment and Chemical Purity

Nilotinib-13C,d3 sourced from the original manufacturer (Alsachim) is specified at minimum 98.00% chemical purity, ≥99% ¹³C isotopic enrichment, and ≥98% ²H isotopic enrichment [1]. By comparison, generic nilotinib-d3 products (CAS 1215678-43-5) are commonly supplied at 95–98% purity with isotopic enrichment disclosed only as 'deuterated' without a specified enrichment certificate, leaving the potential for unlabeled nilotinib carryover that would compromise the lower limit of quantification (LLOQ) .

Isotopic enrichment and purity
Product specification
≥98% purity, ≥99% ¹³C, ≥98% ²H vs. Generic d₃: 95–98% purity, enrichment not always certified
Specified dual-label enrichment reduces LLOQ carryover risk
Based on manufacturer CoA; independent verification recommended
isotopic enrichment chemical purity certificate of analysis reference standard quality control

Regulatory-Ready Method Performance

The method using [¹³C,²H₃]-Nilotinib as the internal standard has been validated against China NMPA (analogous to FDA/EMA) bioanalytical guidelines, with data confirming: (1) selectivity with no endogenous interference at the nilotinib retention time in six individual blank plasma lots; (2) matrix effect assessment yielding IS-normalized matrix factors within 85–115%; (3) nilotinib stability in plasma for 24 h at room temperature, after three freeze-thaw cycles (−20 °C), and after 85 days of frozen storage (−20 °C) [1]. The patent CN111521711A further discloses that the method achieves intra-assay and inter-assay precision RSD <10% and an LLOQ of 2.5 ng/mL, meeting the sensitivity requirement for clinical PK studies [2].

Regulatory-ready method performance
Method context
Validated against NMPA/ICH M10 vs. Non-isotopic IS methods: variable re-validation outcome
IS-normalized matrix factors 85–115%; stability documented
Pre-validated method may accelerate bioanalytical deployment
Validation framework specific; verify applicability to own laboratory conditions
FDA bioanalytical method validation EMA guideline pharmacokinetics stability matrix effect

Best-Fit Procurement Scenarios


Therapeutic Drug Monitoring in CML

In clinical TDM, nilotinib trough concentrations must be accurately quantified to avoid sub-therapeutic exposure (<25 ng/mL) or toxic levels (>3000 ng/mL). The method using Nilotinib-13C,d3 as the IS achieves an LLOQ of 2.5 ng/mL with intra-assay precision ≤6.70% RSD, well within the ±15% acceptance criterion at the LLOQ [1]. This sensitivity and precision are sufficient to support dose adjustment decisions in CML patients, where maintaining nilotinib levels above the target threshold is correlated with improved major molecular response rates.

Pharmacokinetic Bioequivalence Studies

Regulatory bioequivalence (BE) studies require quantification of nilotinib across a wide dynamic range (2.5–2000 ng/mL) in healthy volunteer plasma. Nilotinib-13C,d3 provides a validated IS with documented stability through 85 days of frozen storage and three freeze-thaw cycles, enabling batch analysis across multiple analytical runs without IS degradation-related bias [1]. The patent-protected method (CN111521711A) further demonstrates that the IS remains stable through sample preparation, eliminating the need for daily IS stability verification [2].

Multi-Kinase Inhibitor Panel Assays

In multi-analyte TDM panels covering 8–11 kinase inhibitors, deuterium-only ISs may not fully correct for differential matrix effects across individual patient samples. By incorporating Nilotinib-13C,d3 (rather than a surrogate deuterated IS such as [²H₈]-imatinib), laboratories eliminate the cross-analyte recovery mismatch that arises when a structurally dissimilar IS is used for nilotinib quantification [2]. This ensures that the nilotinib channel in the multi-analyte panel achieves the same accuracy as a dedicated single-analyte method.

Rapid Method Deployment for CROs and Academic Labs

For CROs and academic PK cores initiating nilotinib studies, the availability of a fully validated method (including documented precision, accuracy, matrix effect, and stability data) with Nilotinib-13C,d3 eliminates the need for in-house method development. The patent literature and published validation report provide a ready-to-implement protocol—from chromatographic conditions to sample preparation—reducing method setup time from approximately 6 weeks to under 1 week [1][2].

Application
Selection Property
Validation Focus
Nilotinib TDM research monitoring
Co-eluting IS with matched matrix factor
Precision and accuracy at trough-level concentrations
Bioequivalence study support
Documented freeze-thaw and long-term stability
Batch-to-batch consistency across analytical runs
Multi-analyte kinase inhibitor panels
Analyte-specific IS; eliminates cross-analyte mismatch
Channel-specific accuracy within complex panels
Method transfer for CRO and academic labs
Pre-validated protocol availability
Reduced method development and re-validation effort

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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